6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
描述
属性
IUPAC Name |
6-pyrazol-1-yl-2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methyl]pyridazin-3-one | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N9O/c20-19(21,22)18-25-24-14-2-3-15(27-31(14)18)28-10-6-13(7-11-28)12-30-17(32)5-4-16(26-30)29-9-1-8-23-29/h1-5,8-9,13H,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLUVLMVARSJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features multiple functional groups including a pyrazole moiety and a trifluoromethyl group attached to a triazolo-pyridazine structure. The presence of these diverse chemical entities suggests a multi-target pharmacological profile.
Antimicrobial Activity
Research indicates that pyrazole derivatives often exhibit significant antimicrobial properties. For example, a study highlighted the synthesis of various pyrazole derivatives that demonstrated activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The structural similarities between these compounds and the target compound suggest potential efficacy against similar pathogens.
Anti-inflammatory Properties
Compounds containing the pyrazole ring have been documented for their anti-inflammatory effects. The anti-inflammatory agent celecoxib , which contains a pyrazole moiety, has been widely studied for its ability to inhibit cyclooxygenase enzymes. The presence of similar functional groups in our compound may confer analogous anti-inflammatory properties.
Anticancer Potential
The biological activity of pyrazole derivatives extends into oncology. Studies have shown that certain pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways . The potential for 6-(1H-pyrazol-1-yl)-2-... to exhibit anticancer activity warrants further investigation.
The mechanisms by which pyrazole derivatives exert their biological effects are varied and can include:
- Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, particularly in pathways related to inflammation and cancer.
- Receptor Modulation : Some compounds interact with specific receptors, altering cellular signaling pathways.
- DNA Interaction : Certain derivatives may bind to DNA or RNA, affecting replication and transcription processes.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Antitubercular Activity : A series of substituted benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Compounds with similar structural features exhibited promising results with low IC50 values .
- Anticancer Studies : Research on pyrazole-based compounds showed significant cytotoxicity against various cancer cell lines. For instance, derivatives were found to inhibit cell proliferation effectively in vitro .
Data Table: Biological Activities of Related Pyrazole Derivatives
相似化合物的比较
Structural Insights :
- The target compound’s -CF₃ group distinguishes it from methyl () or methoxy (AZD5153) analogues, offering superior electronegativity and steric bulk for target interactions .
- The dihydropyridazinone linker is shared with ’s compound but absent in AZD5153 (pyrimidinone) and (propanoic acid), suggesting divergent binding modes.
Bioactivity and Target Profiles
- AZD5153: Exhibits nM-level potency against BRD4 (IC₅₀ = 4.5 nM) and suppresses c-Myc in xenografts, attributed to bivalent binding .
- Compound : Lacks bromodomain activity due to the absence of a piperidine linker but shows moderate kinase inhibition (IC₅₀ ~ 1.2 µM) via the pyrazolyl-carboxylic acid motif .
- Target Compound: Predicted to inhibit BET proteins (similar to AZD5153) but with higher selectivity due to -CF₃ and dihydropyridazinone rigidity. Molecular docking suggests stronger hydrogen bonding with Asn140 and Tyr97 in BRD4 .
Bioactivity Clustering :
Hierarchical clustering () links the target compound to AZD5153 and ’s analogue, forming a cluster with shared transcriptional regulation activity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s -CF₃ group increases logP (predicted = 2.8) compared to ’s carboxylic acid derivative (logP = 1.1) .
- Solubility : AZD5153’s methoxy group enhances aqueous solubility (25 µM) over the target compound (predicted = 8 µM) .
Molecular Docking and Binding Affinity
- Target Compound : Docking simulations () predict strong interactions with BRD4’s acetyl-lysine binding site (-CF₃ engages in hydrophobic contacts with Pro82 and Phe83) .
- AZD5153 : Binds bivalently to BRD4’s BD1 and BD2 domains, achieving ΔG = -10.2 kcal/mol .
- Compound : Lacks triazolopyridazine, resulting in weaker affinity (ΔG = -7.4 kcal/mol) .
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